
2,4,5-Trimethyl-3-pyridinol; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethyl-3-pyridinol is an organic compound that belongs to the class of organoheterocyclic compounds known as pyridines and derivatives . It is available in a solid state and has a light yellow appearance .
Synthesis Analysis
The synthesis of 2,4,5-Trimethyl-3-pyridinol involves reaction conditions with acetic acid and zinc for 3 hours under reflux .Molecular Structure Analysis
The molecular formula of 2,4,5-Trimethyl-3-pyridinol is C8H11NO . The molecular weight is 137.182 g/mol . The IUPAC name is 2,4,5-trimethylpyridin-3-ol .Physical And Chemical Properties Analysis
2,4,5-Trimethyl-3-pyridinol is a solid substance with a light yellow appearance . It has a melting point range of 172°C to 176°C .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis of Complex Molecules
2,4,5-Trimethyl-3-pyridinol is relevant in the synthesis of complex molecules, demonstrating its importance in the field of catalysis and organic synthesis. For instance, its structural motif is found in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds have been synthesized using a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility and broad applicability of this chemical in generating biologically active compounds (Parmar, Vala, & Patel, 2023).
Role in Medicinal Chemistry
In medicinal chemistry, the structural features of 2,4,5-Trimethyl-3-pyridinol contribute to the development of potent kinase inhibitors. These inhibitors target the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds are crucial for understanding their therapeutic potential and for the development of new treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Applications in Chemosensing
Pyridine derivatives, including 2,4,5-Trimethyl-3-pyridinol, have been recognized for their applications in chemosensing. These compounds serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensors for detecting various species. Their broad range of biological and medicinal applications further underscores the versatility of pyridine derivatives in scientific research (Jindal & Kaur, 2021).
Environmental and Analytical Applications
The review and analysis of catalytic vapor phase pyridine synthesis highlight the growing demand for pyridine and its derivatives, including 2,4,5-Trimethyl-3-pyridinol, in environmental and analytical applications. The catalytic synthesis of pyridine bases, using catalysts like HZSM-5, demonstrates the compound's role in the development of efficient and environmentally friendly synthetic routes. This process review sheds light on the advancements in pyridine synthesis and its implications for industrial and environmental chemistry (Suresh Kumar Reddy, Srinivasakannan, & Raghavan, 2012).
Mecanismo De Acción
Target of Action
The primary target of 2,4,5-Trimethyl-3-pyridinol is the 5-HT1 receptor . This receptor plays a crucial role in the proliferation of cancer cells and vascular cells .
Mode of Action
2,4,5-Trimethyl-3-pyridinol interacts with its target, the 5-HT1 receptor, leading to changes in the cell. The compound inhibits serotonin-induced angiogenesis, which is the formation of new blood vessels . This inhibition is significant as it can suppress the growth of tumors .
Biochemical Pathways
The compound affects the PI3K/NOX pathway . This pathway is involved in the production of reactive oxygen species (ROS) derived from NADPH oxidase (NOX) . The compound significantly suppresses serotonin-induced ROS generation .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it can inhibit serotonin-induced angiogenesis .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethyl-3-pyridinol’s action include the suppression of ROS generation and the inhibition of the phosphorylation of PI3K/Akt . This leads to a significant reduction in the size and weight of excised tumors in a breast cancer cell-inoculated CAM assay .
Safety and Hazards
2,4,5-Trimethyl-3-pyridinol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,4,5-trimethylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-7(3)8(10)6(5)2/h4,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXVDFZUALXJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyl-3-pyridinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


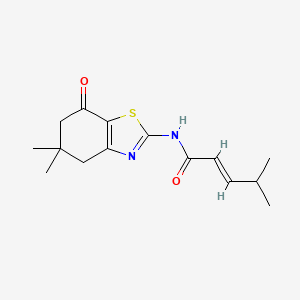
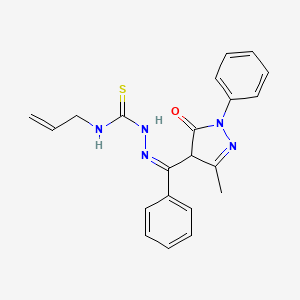
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)
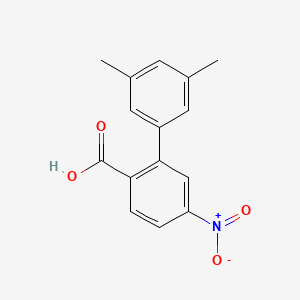

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

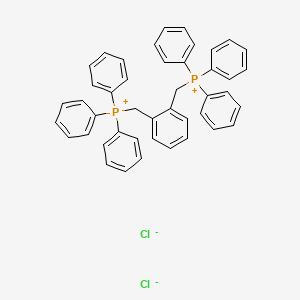
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)

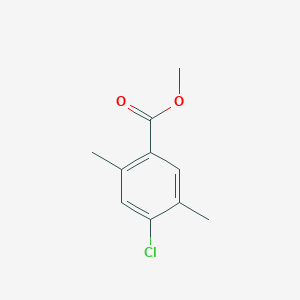

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)